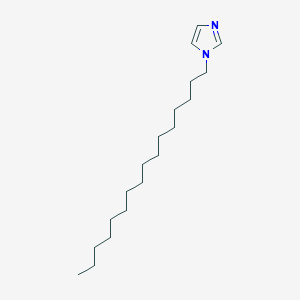

1-Hexadecylimidazole

Descripción general

Descripción

1-Hexadecylimidazole is an organic compound with the molecular formula C19H36N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Hexadecylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 1-Hexadecylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different imidazole derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hexadecyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .

Aplicaciones Científicas De Investigación

1-Hexadecylimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a surfactant in biological assays and experiments.

Industry: It is used in the formulation of detergents and emulsifiers

Mecanismo De Acción

The mechanism of action of 1-hexadecylimidazole involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparación Con Compuestos Similares

1-Octadecylimidazole: Similar in structure but with an octadecyl group instead of a hexadecyl group.

1-Dodecylimidazole: Contains a shorter dodecyl chain.

1-Tetradecylimidazole: Features a tetradecyl chain.

Uniqueness: 1-Hexadecylimidazole is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic compounds .

Actividad Biológica

1-Hexadecylimidazole, a long-chain imidazolium salt, has garnered attention due to its significant biological activity, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound (C₁₉H₃₆N₂) features a long hexadecyl chain attached to an imidazole ring. Its structure allows for unique interactions with biological membranes, enhancing its antimicrobial efficacy. The compound can be synthesized through the reaction of 1-bromohexadecane with 1-methylimidazole under controlled conditions, yielding a white solid with a high purity rate .

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The long hydrophobic alkyl chain facilitates insertion into the lipid bilayer, increasing membrane permeability and leading to cell lysis. Studies indicate that imidazolium salts with longer alkyl chains exhibit stronger antimicrobial effects against both Gram-positive and Gram-negative bacteria due to enhanced membrane interaction .

Case Studies

- Antibacterial Efficacy : Research demonstrated that blends of 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) exhibited significant antibacterial properties against Escherichia coli and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, confirming the compound's effectiveness at low concentrations .

- Polymer Blends : In another study, this compound was incorporated into polymer blends (PVC and SEBS). The resulting materials showed improved thermal stability and mechanical properties alongside notable antibacterial activity, making them suitable for biomedical applications .

Comparative Biological Activity

The following table summarizes the antibacterial activity of this compound compared to other imidazolium salts:

| Compound | Bacterial Strains Tested | MIC (mg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli, S. epidermidis | 0.5 | Membrane disruption |

| 1-Hexadecyl-3-methyl imidazolium | E. coli, S. epidermidis | 0.25 | Membrane disruption |

| Other Imidazolium Salts | Various strains | Varies | Membrane disruption or metabolic inhibition |

Applications in Medicine

The unique properties of this compound make it a promising candidate for various medical applications:

- Antimicrobial Coatings : Its incorporation into medical devices can reduce infection rates by providing a continuous antibacterial surface.

- Drug Delivery Systems : Due to its biocompatibility and ability to interact with cellular membranes, it can be utilized in targeted drug delivery systems.

- Scaffolds for Tissue Engineering : Its antimicrobial properties combined with mechanical strength make it suitable for scaffolds in tissue engineering applications.

Propiedades

IUPAC Name |

1-hexadecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIZJEOWAFVTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497231 | |

| Record name | 1-Hexadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-55-6 | |

| Record name | 1-Hexadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Hexadecylimidazole exert its leishmanicidal effect? What are the downstream consequences on Leishmania parasites?

A1: The research suggests that this compound (C16Im) eliminates Leishmania parasites through multiple mechanisms. [] Specifically, C16Im induces the production of reactive oxygen species (ROS) within the parasites. This oxidative stress disrupts the mitochondrial membrane potential, ultimately compromising the parasite's membrane integrity. These cellular damages manifest as morphological alterations in the Leishmania promastigotes, ultimately leading to their death. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.